

Part 1: Physicochemical Profile & Theoretical Solubility

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Compound of Interest

Compound Name: *1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine*
CAS No.: 863667-97-4
Cat. No.: B3290280

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To control solubility, one must first understand the molecular drivers. **1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine** is a weak base. Its solubility is governed by the interplay between its lipophilic aromatic core and the ionizable amine tail.

Table 1: Physicochemical Properties

Property	Value (Approx.)	Implication for Solubility
Molecular Weight	205.25 g/mol	Low MW favors permeability but does not guarantee solubility.
LogP (Predicted)	-2.85	Moderately lipophilic. Poor water solubility in neutral state.
pKa (Base)	-8.5 – 9.2	Ionized (cationic) at pH < 7.0; Neutral (precipitates) at pH > 8.0.
H-Bond Donors	1 (NH ₂)	Limited capacity to interact with water without protonation.
H-Bond Acceptors	3 (O, N)	Interaction with polar solvents (DMSO, EtOH) is favorable.

The "pH-Switch" Mechanism: At physiological pH (7.4), the compound exists in an equilibrium between its protonated (soluble) and deprotonated (insoluble) forms.

- Acidic Environment (pH 1.2): The amine is fully protonated (). Solubility is high (> 1 mg/mL).
- Basic Environment (pH > 9): The amine is free base (). Solubility drops drastically (< 10 µg/mL), driven solely by the lipophilic benzofuran core.

Part 2: Experimental Protocols

Do not rely on calculated values alone. The following protocols are designed to generate actionable solubility data.

Protocol A: Kinetic Solubility Screen (High Throughput)

Use this for early-stage compound handling to prevent precipitation in biological assays.

Reagents:

- Stock Solution: 10 mM in DMSO.
- Buffer: PBS (pH 7.4).

Workflow:

- Spike: Pipette 5 μ L of 10 mM DMSO stock into 195 μ L of PBS (Final conc: 250 μ M, 2.5% DMSO).
- Incubate: Shake at 500 rpm for 2 hours at 25°C.
- Filter: Filter using a 0.45 μ m PVDF filter plate to remove precipitates.
- Quantify: Analyze filtrate via UV-Vis (280 nm) or LC-MS/MS against a standard curve.
- Calculation:

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation development and precise physicochemical characterization.

- Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 1.2, 4.0, 7.4) in a glass vial.
- Equilibration: Stir constantly for 24 hours at 25°C.
- Separation: Centrifuge at 10,000 rpm for 10 minutes.
- pH Check: Measure the pH of the supernatant (the compound itself can shift the pH).
- Analysis: Dilute supernatant with Mobile Phase (Acetonitrile:Water) and analyze via HPLC.

Part 3: Solubility Optimization & Formulation

When simple aqueous buffers fail, use the following decision tree to solubilize the compound for in vivo or in vitro applications.

Formulation Strategy 1: Salt Formation (In Situ)

Convert the free base into a salt to lower the lattice energy and increase hydration.

- Reagent: 1.05 equivalents of Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).
- Method: Dissolve free base in minimal ethanol, add acid, evaporate or precipitate with diethyl ether.
- Result: The Hydrochloride salt is likely to have >10-fold higher water solubility than the free base.

Formulation Strategy 2: Co-Solvent Systems

For intravenous (IV) or intraperitoneal (IP) dosing where pH modification is limited.

- Vehicle: 5% DMSO / 40% PEG400 / 55% Water.
- Preparation Order:
 - Dissolve compound in DMSO (clear solution).
 - Add PEG400 and vortex.
 - Slowly add water with rapid stirring to prevent "crashing out."

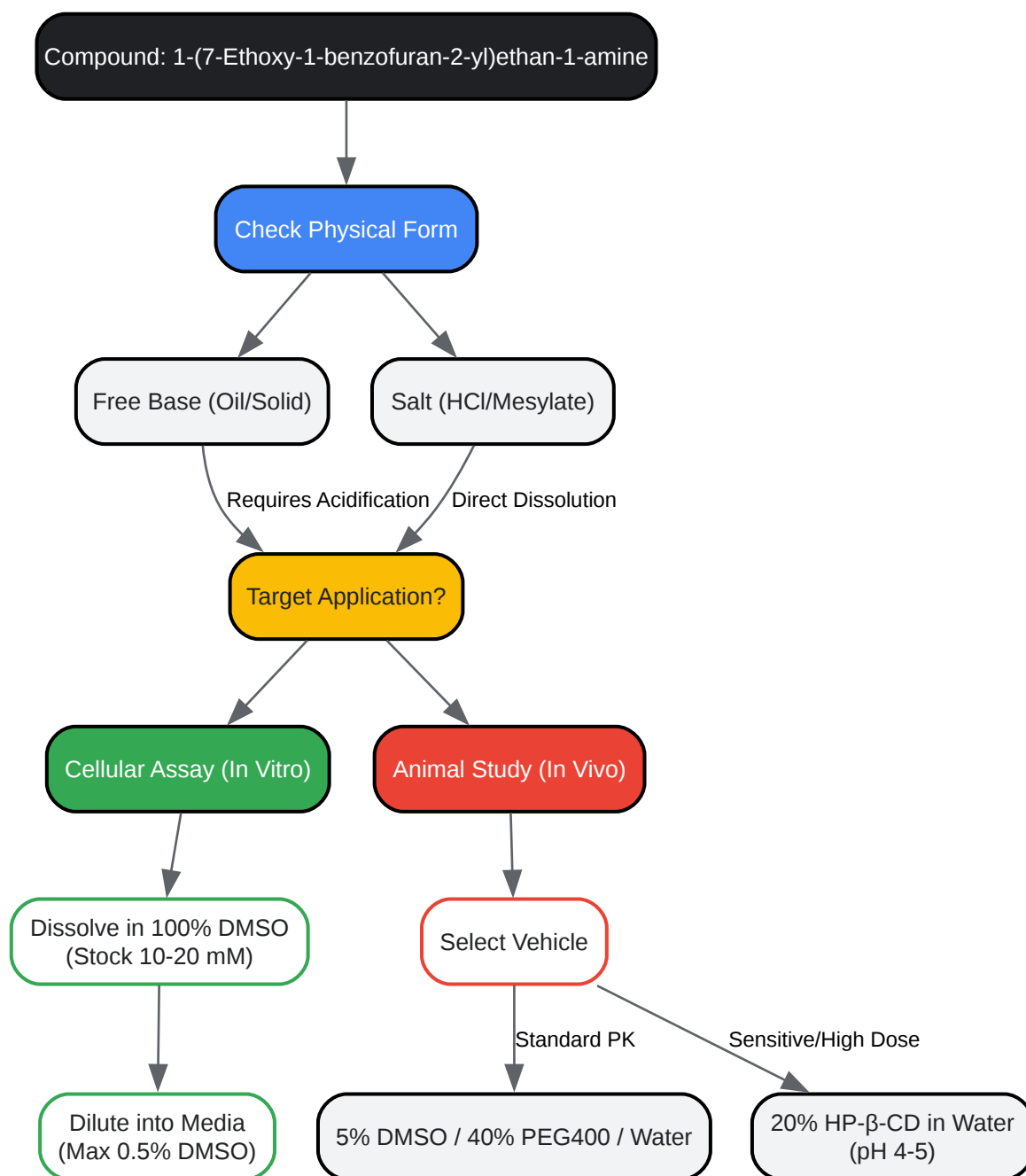
Formulation Strategy 3: Complexation

If stability is an issue, use cyclodextrins.

- Vehicle: 20% (w/v) HP- β -CD (Hydroxypropyl-beta-cyclodextrin) in water.
- Mechanism: The lipophilic benzofuran ring enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for handling **1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine** based on the assay requirements.



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Figure 1: Decision tree for solubilizing **1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine** based on experimental context.

References

- PubChem.**1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine** Compound Summary. National Library of Medicine. Available at: [[Link](#)]

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